Boc-Ile-OSu

Chiral purity Peptide synthesis Quality control

In Boc-based solid-phase peptide synthesis (SPPS), in situ activation of isoleucine often causes racemization and poor coupling due to β-branching. Boc-Ile-OSu provides a pre-activated, orthogonal building block that eliminates these risks. Procure with confidence: validated ≥98% HPLC purity ensures predictable stoichiometry; pre-formed NHS ester avoids racemization associated with carbodiimide activation; Boc/TFA orthogonality is fully compatible with acid-labile side-chain protecting groups in standard Boc protocols.

Molecular Formula C15H24N2O6
Molecular Weight 328,37 g/mole
CAS No. 3392-08-3
Cat. No. B558293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ile-OSu
CAS3392-08-3
SynonymsBoc-Ile-OSu; 3392-08-3; Boc-L-isoleucinehydroxysuccinimideester; Boc-L-isoleucineN-hydroxysuccinimideester; Boc-lle-OSu; NSC334339; AC1L7DBR; 15442_ALDRICH; SCHEMBL4969025; 15442_FLUKA; MolPort-003-926-798; ZINC1576284; MFCD00022585; AM81844; NSC-334339; AM003000; KB-48341; ST2412700; LT00645679; X5256; K-0045; 1-[[N-[(1,1-Dimethylethoxy)carbonyl]-L-isoleucyl]oxy]-2,5-pyrrolidinedione; 2,5-DIOXOPYRROLIDIN-1-YL(2S,3S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-METHYLPENTANOATE; (2,5-dioxopyrrolidin-1-yl)(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Molecular FormulaC15H24N2O6
Molecular Weight328,37 g/mole
Structural Identifiers
SMILESCCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1
InChIKeyFATJLEZSGFVHQA-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ile-OSu: Benchmark Boc-Isoleucine Active Ester


Boc-Ile-OSu (Boc-L-isoleucine N-hydroxysuccinimide ester) is a pre-activated amino acid derivative that couples Boc-chemistry orthogonality with NHS-ester-mediated rapid amide bond formation. Widely used in solid-phase peptide synthesis (SPPS) and solution-phase assembly, it belongs to the class of Boc-protected amino acid succinimidyl esters, which are valued for their predictable activation chemistry and compatibility with acid-labile side-chain protecting groups . Its design—combining a Boc-protected α-amine, an NHS-activated carboxyl, and the β-branched isoleucine side chain—addresses core challenges in peptide construction: controlled activation, minimized racemization during coupling, and stepwise chain elongation fidelity .

1 SPPS & Solution PhasePre-activated NHS ester for controlled amide bond formation
2 Boc-Strategy OrthogonalityAcid-labile protection compatible with TFA deprotection protocols
3 Racemization ControlPre-activated ester may support coupling fidelity for β-branched isoleucine
4 Regulatory-Ready SourcingVendor DMF filing supports research-to-preclinical transition

Boc-Ile-OSu: Critical Procurement Considerations


Substituting Boc-Ile-OSu with an alternative in-class reagent—such as Boc-Ile-OH (requiring in situ activation), Fmoc-Ile-OSu (employing orthogonal Fmoc protection), or a different Boc-amino acid NHS ester (e.g., Boc-Val-OSu)—introduces significant process variability that can compromise synthetic outcomes . In situ activation of Boc-Ile-OH with carbodiimides like DCC carries elevated racemization risk at the isoleucine α-carbon, a vulnerability inherent to β-branched amino acids during carboxyl activation [1]. Switching to Fmoc-Ile-OSu fundamentally alters deprotection chemistry (requiring basic piperidine rather than acidic TFA), which may be incompatible with acid-labile functional groups or established Boc-strategy protocols [2]. Even among NHS esters, reaction kinetics, solubility profiles, and hydrolytic stability vary by side-chain structure, affecting coupling reproducibility. Procuring Boc-Ile-OSu specifically ensures that the activating moiety, protecting group, and amino acid geometry are validated as a unified, performance-characterized building block, eliminating these substitution-driven failure modes.

Target Reagent
Potential Substitute
Mismatch Risk
Boc-Ile-OSu
Boc-Ile-OH (in situ activation)
Carbodiimide activation may elevate racemization risk at the β-branched isoleucine α-carbon
Boc-Ile-OSu
Fmoc-Ile-OSu
Basic piperidine deprotection may be incompatible with acid-labile side-chain protecting groups
Boc-Ile-OSu
Boc-Val-OSu (other NHS ester)
Altered side-chain sterics and solubility may shift coupling kinetics and hydrolytic stability

Boc-Ile-OSu: Quantitative Differentiation Evidence


Enantiomeric Purity by Optical Rotation

Boc-Ile-OSu is supplied with a defined optical rotation specification that confirms retention of the L-isoleucine configuration, a critical quality attribute for producing stereochemically intact peptides. This represents a verifiable procurement benchmark that generic 'Boc-isoleucine derivative' listings often omit .

Enantiomeric Purity
Data to verify
[α]²⁰/D −27 ± 2° (c=2%, dioxane)
Supports chiral consistency verification
Class-level benchmark; source-specific review needed
Chiral purity Peptide synthesis Quality control

HPLC Purity Benchmark

Commercial Boc-Ile-OSu is supplied with a minimum HPLC purity specification of ≥97.0% to ≥98.0% , establishing a quantifiable procurement standard against which alternative isoleucine derivatives can be evaluated .

HPLC Purity Benchmark
Cross-study comparable
≥97.0% – ≥98.0%
Reduces risk of undefined impurities affecting coupling stoichiometry
Comparable to parent acid Boc-Ile-OH specification range
Purity assay HPLC Peptide building block

Melting Point: Purity and Identity Check

The melting point range for Boc-Ile-OSu is established as 103–108 °C in vendor specifications . This narrow range serves as a rapid, low-cost in-lab verification of compound identity and gross purity upon receipt .

Melting Point Check
Cross-study comparable
103–108 °C
Rapid in-lab identity and gross purity checkpoint
Reflects side-chain influence; differs by ~60 °C from Boc-Gly-OSu
Melting point Compound identity Quality verification

Scalability and DMF Readiness

Boc-Ile-OSu is available from suppliers that maintain Drug Master Files (DMFs), a critical differentiator for programs transitioning from research to preclinical development . This contrasts with many generic peptide building blocks for which no regulatory documentation pathway exists, creating potential roadblocks during IND/IMPD preparation [1].

DMF Availability
Class-level inference
DMF filing available from select vendors
Supports regulatory continuity for preclinical development
Binary differentiator vs. non-DMF generic derivatives; vendor documentation review required
DMF Scalability cGMP Regulatory compliance

Boc-Ile-OSu: Application Scenarios


Acid-Orthogonal Boc SPPS

In Boc-strategy SPPS, where the N-terminal protecting group must be removed under acidic conditions (e.g., TFA) while side-chain protecting groups (e.g., benzyl-based) remain intact, Boc-Ile-OSu provides the necessary orthogonality . Substituting Fmoc-Ile-OSu—which requires basic piperidine deprotection—would destroy acid-labile side-chain protection and fundamentally alter the synthetic scheme. Procurement of Boc-Ile-OSu specifically ensures chemical compatibility with established Boc-protocol resin workflows [1].

Aggregation-Prone Peptide Synthesis

Peptides containing β-branched isoleucine residues are inherently prone to aggregation and difficult coupling steps . Using Boc-Ile-OSu, a pre-activated NHS ester, eliminates the need for in situ activation with carbodiimides, a step that exacerbates racemization risk and reduces coupling efficiency in sterically hindered environments [1]. The verified HPLC purity specification (≥97%) further ensures that stoichiometric control is maintained without compensating for uncharacterized impurities, a critical factor when coupling yields are already challenged by sequence-dependent aggregation.

cGMP Preclinical with DMF

For programs advancing toward IND-enabling studies, sourcing Boc-Ile-OSu from a vendor with an established Drug Master File (DMF) provides a clear regulatory pathway . This differentiates Boc-Ile-OSu from generic Boc-isoleucine derivatives sourced without DMF support, where a change in reagent supplier during development would require extensive comparability studies and potential regulatory delays. Procuring DMF-supported Boc-Ile-OSu from the outset preserves regulatory continuity.

QC for Multi-Step Peptide Campaigns

The defined physical specifications of Boc-Ile-OSu—optical rotation [α]²⁰/D −27 ± 2° (c = 2% in dioxane) and melting point 103–108 °C—enable rapid, in-lab quality verification prior to initiating costly peptide syntheses [1]. This contrasts with less well-characterized isoleucine derivatives where such verification benchmarks are absent, forcing reliance solely on supplier certificates. For multi-gram campaigns where batch-to-batch consistency impacts overall yield and purity, these verifiable metrics provide an actionable procurement differentiator.

Application
Selection Property
Validation Focus
Acid-Orthogonal Boc SPPS
Boc protection with NHS ester activation
TFA deprotection compatibility; coupling efficiency review
Aggregation-Prone Sequence Assembly
Pre-activated β-branched amino acid
Racemization control and stoichiometric fidelity in sterically hindered couplings
cGMP Preclinical with DMF
DMF-supported sourcing
Regulatory documentation continuity for IND-enabling studies
Multi-Step Peptide Campaigns QC
Defined optical rotation and melting point
Batch-to-batch chiral and identity verification before synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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